N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a picolinamide moiety
Mechanism of Action
Target of Action
The primary target of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was identified as a potent NAMPT activator through the optimization of novel urea-containing derivatives .
Biochemical Pathways
The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various biological processes including metabolism and aging . By activating NAMPT, this compound enhances the production of NAD+, thereby influencing these processes .
Pharmacokinetics
This resulted in a compound that showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .
Result of Action
The activation of NAMPT by this compound results in an increase in the production of NAD+ . This can have various molecular and cellular effects, given the pivotal role of NAD+ in many biological processes .
Preparation Methods
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the pyridine ring: The pyrazole derivative is then subjected to a cyclization reaction with a suitable aldehyde or ketone to form the pyridine ring.
Coupling with picolinamide: The final step involves the coupling of the pyridine-pyrazole intermediate with picolinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used as a probe in biochemical assays to investigate the function of proteins and other biomolecules.
Industrial Processes: The compound’s unique structure makes it useful in catalysis and material science, where it can act as a ligand or building block for more complex molecules.
Comparison with Similar Compounds
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide can be compared with other similar compounds, such as:
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide: This compound has a benzamide moiety instead of a picolinamide moiety, which may affect its binding affinity and biological activity.
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide: The nicotinamide moiety in this compound can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-15(5-7-20-21)13-8-12(9-17-11-13)10-19-16(22)14-4-2-3-6-18-14/h2-9,11H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFGACWQWHRGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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